![molecular formula C12H17ClN2O2 B1521187 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride CAS No. 1181458-59-2](/img/structure/B1521187.png)

4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride

Overview

Description

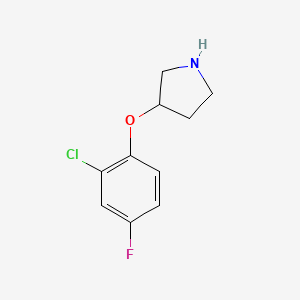

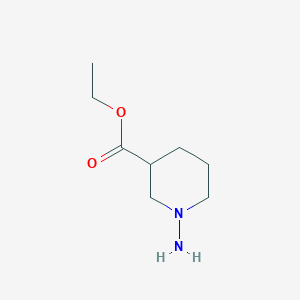

“4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride” is a chemical compound with the molecular formula C12H16N2O2·HCl . It has a molecular weight of 256.73 g/mol . This compound is also known as DMEMB-HCl.

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O2/c1-14(2)6-7-16-11-5-4-10(9-13)8-12(11)15-3/h4-5,8H,6-7H2,1-3H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density are not available .Scientific Research Applications

Medicine: Antidepressant Research

This compound has been explored for its potential use in the development of antidepressant drugs. Its structure is similar to that of certain selective serotonin reuptake inhibitors (SSRIs), which suggests it could modulate neurotransmitter systems involved in mood regulation .

Biochemistry: Proteomics

In proteomics, this chemical serves as a biochemical tool for studying protein interactions and functions. It can be used to modify proteins or peptides, aiding in the understanding of their structure and function in biological systems .

Pharmacology: Drug Development

The compound’s pharmacological profile is under investigation for drug development. Its interaction with various neurotransmitter systems makes it a candidate for creating new therapeutic agents for neurological disorders .

Organic Synthesis: Chemical Intermediate

It acts as an intermediate in organic synthesis, particularly in the formation of complex molecules. Its reactive sites make it suitable for various chemical transformations, contributing to the synthesis of new organic compounds .

Analytical Chemistry: Reference Material

As a certified reference material, it is used in analytical chemistry to ensure the accuracy and reliability of analytical instrumentation and methodologies. This is crucial for quality control and validation processes .

Materials Science: Functional Materials

Research in materials science utilizes this compound to develop functional materials with potential applications in electronics and photonics. Its molecular structure could contribute to the properties of conductive or luminescent materials .

Environmental Science: Toxicity Studies

The compound is also used in environmental science to study the toxicity and degradation processes of chemicals in the environment. Understanding its breakdown products and interaction with ecological systems is vital for assessing environmental impact .

Antifungal Activity: Mycology Research

Studies have shown that derivatives of this compound exhibit antifungal activity, which is significant for mycology research. It could lead to the development of new antifungal agents for treating infections caused by fungi like Aspergillus spp. .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride, also known as Itopride, is the acetylcholinesterase enzyme (AchE) and the dopamine D2 receptors . The AchE enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that stimulates muscle contractions in the gut. Dopamine D2 receptors, on the other hand, inhibit the release of acetylcholine .

Mode of Action

4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride acts as an antagonist of the dopamine D2 receptors and an inhibitor of the AchE enzyme . By blocking the dopamine D2 receptors, it removes the inhibitory effects on acetylcholine release. Simultaneously, by inhibiting the AchE enzyme, it prevents the degradation of acetylcholine .

Biochemical Pathways

The compound affects the cholinergic pathway in the gut. Acetylcholine, released from enteric nerve endings, stimulates the contraction of smooth muscle through M3 receptors . By increasing the availability of acetylcholine, 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride enhances the contractions of the smooth muscle layer in the gut .

Result of Action

The increased availability of acetylcholine due to the action of 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride leads to enhanced contractions of the smooth muscle layer in the gut. This can alleviate symptoms of functional dyspepsia such as nausea and vomiting .

properties

IUPAC Name |

4-[2-(dimethylamino)ethoxy]-3-methoxybenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-14(2)6-7-16-11-5-4-10(9-13)8-12(11)15-3;/h4-5,8H,6-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZFVEKIVUTIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=C(C=C(C=C1)C#N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

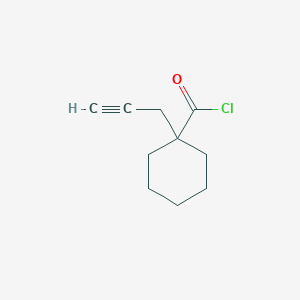

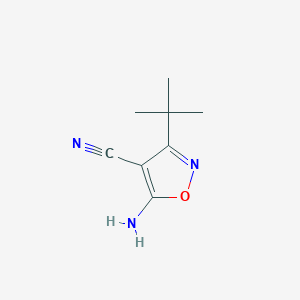

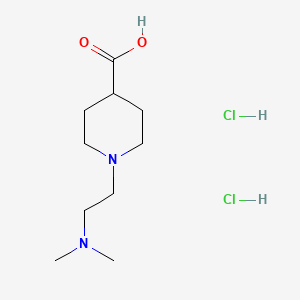

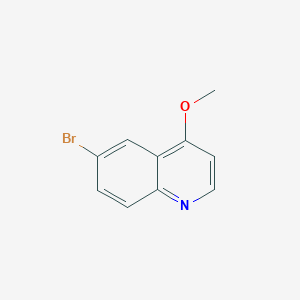

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521112.png)

![[2-(4-Bromophenoxy)ethyl]amine hydrochloride](/img/structure/B1521121.png)

![9a-(4-chlorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B1521124.png)

![2-[2-(2-Thienyl)ethyl]piperidine](/img/structure/B1521127.png)